3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane
Description
3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane is a branched aliphatic compound featuring a pentane backbone substituted with a chloromethyl group and a methylsulfonyl group. The chloromethyl group provides reactivity for nucleophilic substitution, while the electron-withdrawing methylsulfonyl group enhances stability and influences polarity .
Properties
Molecular Formula |
C8H17ClO2S |
|---|---|
Molecular Weight |
212.74 g/mol |
IUPAC Name |
3-(chloromethyl)-3-methyl-1-methylsulfonylpentane |
InChI |
InChI=1S/C8H17ClO2S/c1-4-8(2,7-9)5-6-12(3,10)11/h4-7H2,1-3H3 |
InChI Key |
TZXKGFPGPHEALK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCS(=O)(=O)C)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane typically involves the chloromethylation of 3-methyl-1-(methylsulfonyl)pentane. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives such as azides, thiols, and ethers.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of hydrocarbons.
Scientific Research Applications
3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane involves the reactivity of its functional groups. The chloromethyl group is highly reactive towards nucleophiles, making it useful in substitution reactions. The methylsulfonyl group can undergo oxidation and reduction, allowing for the formation of various derivatives. These reactions are facilitated by the molecular structure and electronic properties of the compound.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Functional Groups |
|---|---|---|---|---|
| 3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane* | C₈H₁₇ClO₂S | ~212.7 (estimated) | Not provided | Chloromethyl, methylsulfonyl |
| 3-Chloro-3-methylpentane | C₆H₁₃Cl | 120.62 | 918-84-3 | Chloroalkane |
| 4-(Methylsulfonyl)toluene | C₈H₁₀O₂S | 170.23 | 3185-99-7 | Methylsulfonyl, aromatic ring |
| 1-(2-methylpentyl)-4-(3-(methylsulfonyl)phenyl)piperidine | C₂₃H₃₁NO₂S | ~393.5 (estimated) | Not provided | Methylsulfonyl, piperidine, aromatic |
*Estimated based on structural analysis.
Key Observations:
Functional Group Influence :
- The target compound combines alkyl chlorides and sulfones, enabling dual reactivity (e.g., substitution at the chloromethyl site and stability from the sulfonyl group). In contrast, 3-Chloro-3-methylpentane (CAS 918-84-3) lacks the sulfonyl group, making it more volatile and reactive in radical reactions .
- 4-(Methylsulfonyl)toluene (CAS 3185-99-7) shares the methylsulfonyl moiety but differs in having an aromatic backbone, which enhances thermal stability and resonance effects .
Molecular Weight and Polarity :
- The methylsulfonyl group increases molecular weight and polarity compared to simpler chloroalkanes. For instance, the target compound’s estimated molecular weight (~212.7 g/mol) is significantly higher than 3-Chloro-3-methylpentane (120.62 g/mol), suggesting higher boiling points and lower volatility .
Key Observations:
- Chloromethyl vs. Chloroalkane Reactivity : The target compound’s chloromethyl group is more sterically accessible for nucleophilic substitution compared to the tertiary chloro group in 3-Chloro-3-methylpentane, which favors elimination (e.g., dehydrohalogenation) .
- Sulfonyl Group Stability : The methylsulfonyl group in the target compound and 4-(Methylsulfonyl)toluene imparts resistance to oxidation, making both suitable for high-temperature reactions .
Physical and Spectroscopic Data
Boiling Points :
Spectroscopy :
- IR : Strong S=O stretching (~1300–1150 cm⁻¹) in the target compound and 4-(Methylsulfonyl)toluene .
- NMR : The chloromethyl group in the target compound would show distinct δ 3.5–4.0 ppm (¹H) and δ 40–50 ppm (¹³C) signals, differing from the aromatic protons in 4-(Methylsulfonyl)toluene (δ 7.0–8.0 ppm) .
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